molecular formula C7H5ClN2O3S B6190260 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride CAS No. 2648939-58-4

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride

Cat. No. B6190260
CAS RN: 2648939-58-4
M. Wt: 232.6
InChI Key:
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Description

“5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride” is a chemical compound . It is related to the compound “2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine”, which exhibits a broad spectrum of antimicrobial action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-oxo-4,5-dihydro-[1,3]thiazole-2-carboxylic acid ethyl ester. This intermediate is then reacted with guanidine carbonate to form 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "guanidine carbonate", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 5-oxo-4,5-dihydro-[1,3]thiazole-2-carboxylic acid ethyl ester.", "Step 2: Reaction of 5-oxo-4,5-dihydro-[1,3]thiazole-2-carboxylic acid ethyl ester with guanidine carbonate in the presence of a base such as sodium hydroxide or potassium carbonate to form 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid.", "Step 3: Addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid." ] }

CAS RN

2648939-58-4

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.6

Purity

95

Origin of Product

United States

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